molecular formula C19H20O2 B12688255 M72MM22Ktk CAS No. 477327-29-0

M72MM22Ktk

Cat. No.: B12688255
CAS No.: 477327-29-0
M. Wt: 280.4 g/mol
InChI Key: AGPBAQMIWGSUFX-OWOJBTEDSA-N
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Preparation Methods

The synthesis of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID involves several steps. The synthetic route typically starts with the preparation of the biphenyl moiety, followed by its attachment to the heptenoic acid chain. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired configuration of the E/Z center . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

(4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID can be compared with other similar compounds, such as:

The uniqueness of (4E)-7-(1,1′-BIPHENYL)-4-YL-4-HEPTENOIC ACID lies in its specific combination of the biphenyl group and the heptenoic acid chain, which imparts distinct chemical and biological properties .

Properties

CAS No.

477327-29-0

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

(E)-7-(4-phenylphenyl)hept-4-enoic acid

InChI

InChI=1S/C19H20O2/c20-19(21)11-7-2-1-4-8-16-12-14-18(15-13-16)17-9-5-3-6-10-17/h1-3,5-6,9-10,12-15H,4,7-8,11H2,(H,20,21)/b2-1+

InChI Key

AGPBAQMIWGSUFX-OWOJBTEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC/C=C/CCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=CCCC(=O)O

Origin of Product

United States

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